molecular formula C20H20N2O2 B2588518 N-cyclopentyl-1-{[2-(1-naphthylamino)-1,3-thiazol-4-yl]carbonyl}piperidine-4-carboxamide CAS No. 1207033-23-5

N-cyclopentyl-1-{[2-(1-naphthylamino)-1,3-thiazol-4-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B2588518
CAS No.: 1207033-23-5
M. Wt: 320.392
InChI Key: KTMJOLCRFDSMKA-UHFFFAOYSA-N
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Description

“N-cyclopentyl-1-{[2-(1-naphthylamino)-1,3-thiazol-4-yl]carbonyl}piperidine-4-carboxamide” is a chemical compound with the molecular formula C25H28N4O2S. It has an average mass of 448.580 Da and a monoisotopic mass of 448.193298 Da .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study focused on the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, and other derivatives containing a naproxenoyl moiety. These compounds were synthesized for potential anti-inflammatory applications. The synthesized compounds underwent screening for animal toxicity, analgesic, and anti-inflammatory studies (Thabet et al., 2011).

Molecular Interaction and Antagonist Activity

  • Research on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor detailed the conformational analysis and pharmacophore models, suggesting insights into the binding interaction and potential for antagonist activity against cannabinoid receptors (Shim et al., 2002).

Synthesis and Characterization for Receptor Selectivity

  • NESS 0327, a novel cannabinoid antagonist, was synthesized and evaluated for its binding affinity toward cannabinoid receptors. It exhibited strong selectivity for the CB1 receptor, indicating its potential as a research tool for studying cannabinoid receptor functions (Ruiu et al., 2003).

Antimicrobial and Antibacterial Evaluation

  • The synthesis and in vitro antibacterial evaluation of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives were conducted. This research demonstrated a metal-free, environmentally friendly approach to synthesizing derivatives with antibacterial effects (Pouramiri et al., 2017).

Design and Evaluation for Potential Probes

  • The design and evaluation of naphthol- and carbazole-containing fluorescent sigma ligands were investigated as potential probes for receptor binding studies, highlighting the utility of structurally containing naphthol for "green" binding assays (Ferorelli et al., 2007).

Properties

IUPAC Name

methyl 4-(3,4-dimethylanilino)-8-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-12-8-9-15(10-14(12)3)21-17-11-18(20(23)24-4)22-19-13(2)6-5-7-16(17)19/h5-11H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMJOLCRFDSMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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